2-(Methylamino)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylamino)butanamide is an organic compound with the molecular formula C5H12N2O It is a derivative of butanamide, where a methylamino group is attached to the second carbon of the butanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylamino)butanamide can be achieved through several methods. One common approach involves the reaction of 2-butanone with methylamine, followed by the reduction of the resulting imine to form the desired amide. The reaction conditions typically involve the use of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-butanone in the presence of methylamine. This method offers a scalable and efficient route to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions: 2-(Methylamino)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can yield primary amines or alcohols.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Oximes, nitriles
Reduction: Primary amines, alcohols
Substitution: Halogenated derivatives
Scientific Research Applications
2-(Methylamino)butanamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Methylamino)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target. The exact pathways and molecular targets involved can vary based on the specific application and context of use.
Comparison with Similar Compounds
2-Aminobutanamide: Similar in structure but lacks the methyl group on the amino nitrogen.
N-Methylbutanamide: Similar but with the methyl group attached to the nitrogen of the amide group.
Butanamide: The parent compound without any substitutions.
Uniqueness: 2-(Methylamino)butanamide is unique due to the presence of both a methylamino group and an amide group, which confer distinct chemical and physical properties. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Biological Activity
2-(Methylamino)butanamide, also known as (S)-2-(Methylamino)butanamide hydrochloride, is a chemical compound with significant biological activity. Its unique structural characteristics, including a methylamino group attached to a butanamide backbone, contribute to its potential applications in pharmacology and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.
- Molecular Formula : C₅H₁₃ClN₂O
- Molecular Weight : 152.62 g/mol
- Structure : The compound features a butanamide structure with a methylamino substitution, enhancing its solubility and stability in aqueous environments.
This compound exhibits various mechanisms of action that influence its biological activity:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This action affects metabolic pathways and cellular processes.
- Signal Transduction Modulation : It may interact with molecular targets involved in signal transduction pathways, influencing cellular responses and functions.
- Neurotransmitter Interaction : Preliminary studies suggest potential interactions with neurotransmitter receptors, which could have implications for its use in treating neurological disorders.
Biological Activity and Applications
The biological activity of this compound has been investigated in various contexts:
1. Pharmacological Potential
Research indicates that this compound may serve as a lead for developing new therapeutic agents. Its ability to modulate enzyme activity positions it as a candidate for drug development targeting metabolic disorders or neuropharmacological applications.
2. Case Studies
Several studies have highlighted the biological effects of this compound:
- Study on Cancer Cell Lines : A study examining the effects of this compound on MCF-7 breast cancer cells demonstrated alterations in gene expression related to cell proliferation and oxidative stress pathways. This suggests potential anti-cancer properties .
- Metabolomic Analysis : In metabolomic studies involving xenobiotic mixtures, this compound was shown to influence metabolic pathways significantly, indicating its role in modulating cellular responses to environmental toxins .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-(Methylamino)butanamide | C₅H₁₃ClN₂O | Contains a propyl group instead of butyl |
N,N-Dimethylbutanamide | C₇H₁₅N | Features two methyl groups on nitrogen |
2-Aminobutanamide | C₄H₉N₂O | Lacks the methyl group on nitrogen |
This table illustrates how the presence of specific functional groups in this compound contributes to its distinct biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-(methylamino)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-3-4(7-2)5(6)8/h4,7H,3H2,1-2H3,(H2,6,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAZZDOUYHGNDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.